3-Chloro-2-methyl-6-nitro-2H-indazole

Description

Significance of Indazole Heterocycles as Privileged Scaffolds in Medicinal Chemistry

Indazole and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. This designation refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a rich source for the discovery of new drugs. researchgate.net The functionalization of the indazole ring at various positions allows for the generation of a vast number of derivatives, enabling the fine-tuning of their biological and therapeutic properties. imist.maresearchgate.net

The broad spectrum of pharmacological activities associated with indazole-containing compounds is a testament to their significance. These activities include, but are not limited to, anti-inflammatory, anti-tumor, anti-HIV, and anti-platelet effects. imist.maresearchgate.net The ability of the indazole nucleus to serve as a bioisosteric replacement for other aromatic systems, such as indoles, further enhances its utility in drug design.

Overview of Substituted Indazoles: Emphasis on the 2H-Indazole Tautomeric Form

Indazole can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole, arising from the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. imist.maresearchgate.net While the 1H-tautomer is generally considered to be the more thermodynamically stable form, the 2H-indazole isomer is also of significant interest to medicinal chemists. researchgate.net The substitution pattern on the indazole ring can influence the tautomeric preference and, consequently, the biological activity of the resulting compound.

The synthesis of specifically substituted 2H-indazoles has been an area of active research, with various methodologies being developed to control the regioselectivity of N-alkylation and N-arylation reactions. nih.gov These synthetic advancements have made a wider array of 2H-indazole derivatives accessible for pharmacological evaluation, allowing for a more comprehensive exploration of their structure-activity relationships (SAR).

Rationale for Academic Investigation into 3-Chloro-2-methyl-6-nitro-2H-indazole

The academic pursuit of understanding this compound is driven by a confluence of factors rooted in the principles of medicinal chemistry and the established bioactivity of related compounds. The rationale for its investigation can be deconstructed by examining its constituent parts: the 2H-indazole scaffold, the chloro substituent, the methyl group, and the nitro functionality.

The 2H-indazole core, as previously discussed, is a key component of numerous pharmacologically active molecules. The specific placement of substituents on this scaffold is crucial for modulating its interaction with biological targets.

The presence of a nitro group at the 6-position is of particular interest. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiparasitic properties. nih.gov For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity. nih.gov This suggests that the nitro group in the target molecule could impart significant biological effects.

The chloro substituent at the 3-position serves multiple purposes. Halogen atoms can influence a molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, the chloro group can act as a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of analogues for SAR studies. The presence of a chlorine atom can also lead to specific interactions with biological targets, potentially enhancing binding affinity. A large number of 3-chloro monocyclic β-lactams, for example, possess powerful antibacterial and anti-inflammatory activity. mdpi.com

The methyl group at the 2-position directs the tautomeric form to the 2H-indazole isomer. N-alkylation can also impact the compound's solubility and pharmacokinetic profile. The choice of a methyl group, being a small alkyl group, provides a starting point for understanding the steric and electronic requirements for activity at this position.

In essence, the academic investigation into this compound is a logical step in the systematic exploration of the chemical space around the indazole scaffold. It aims to elucidate how the interplay of these specific substituents on the less common 2H-tautomer influences its chemical properties and potential biological activity, contributing to the broader understanding of indazole chemistry and its applications in drug discovery.

Compound Data

| Compound Name | CAS Number |

| This compound | 74209-40-8 |

| 3-chloro-6-nitro-1H-indazole | Not Available |

| 3-chloro-2-ethyl-6-nitro-2H-indazole | Not Available |

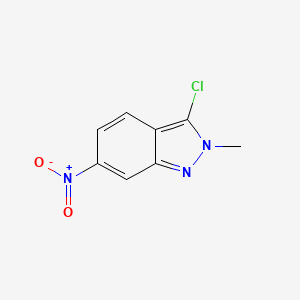

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-6-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBKYTLFCUGBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Methyl 6 Nitro 2h Indazole and Its Analogs

Reactivity at the Indazole Ring System

The reactivity of the indazole ring is a focal point of its chemistry, with the C3 position and the nitrogen atoms at N1 and N2 being the primary sites for chemical modification.

Functionalization Reactions at the C3 Position

The C3 position of the indazole ring is a key site for introducing molecular diversity. While direct C-H functionalization is a common strategy for many indazole derivatives, the presence of a chloro group at this position in 3-chloro-2-methyl-6-nitro-2H-indazole opens up avenues for nucleophilic substitution and cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have proven to be effective for the functionalization of 3-chloroindazoles. For instance, the Suzuki-Miyaura cross-coupling of unprotected 3-chloroindazole with aryl and heteroaryl boronic acids can be achieved in good to excellent yields using palladium precatalysts with ligands such as SPhos and XPhos. This suggests that the C3-chloro substituent on this compound can likely be replaced with various aryl and heteroaryl groups under similar conditions.

Another powerful tool for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of amines with aryl halides. rsc.orgwuxibiology.com It has been successfully applied to the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles. researchgate.net This indicates a viable pathway for converting this compound into its 3-amino analogs.

While direct nucleophilic aromatic substitution (SNAr) at the C3 position of indazoles is less common than cross-coupling reactions, the presence of the electron-withdrawing nitro group at the C6 position in this compound is expected to activate the ring towards nucleophilic attack. openstax.org The incoming nucleophile would attack the C3 carbon, leading to the displacement of the chloride ion. The feasibility of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Table 1: Examples of Functionalization Reactions at the C3 Position of Indazole Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Chloroindazole | 5-Indole boronic acid, Pd precatalyst (P2), K₃PO₄, dioxane/H₂O, 100 °C | 3-(Indol-5-yl)-1H-indazole | 80 | |

| 3-Iodo-N-Boc-indazole | Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 3-Aryl-N-Boc-indazole | Good | openstax.orgnih.gov |

| 3-Haloindazole | Amine, Pd catalyst, base | 3-Aminoindazole derivative | Moderate to Good | researchgate.net |

Reactivity of Nitrogen Atoms (N1 and N2) in Indazole Ring Systems

The nitrogen atoms of the indazole ring play a crucial role in its reactivity, particularly in alkylation reactions. The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, with the regioselectivity being influenced by factors such as the alkylating agent, base, and solvent. nih.govresearchgate.net For 6-nitro-1H-indazole, methylation can yield a mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole.

The relative stability of N1 and N2 isomers is an important consideration. Generally, 1H-indazoles are thermodynamically more stable than their 2H-isomers. nih.gov However, kinetic control during alkylation can favor the formation of the N2-alkylated product. wuxibiology.com In the context of this compound, the N2-methyl configuration is fixed.

Transformations Involving the Chloro, Methyl, and Nitro Substituents

The substituents on the indazole ring of this compound each have their own characteristic reactivity, which can be exploited for further molecular modifications.

Chemical Transformations of the Nitro Group

The nitro group at the C6 position is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. The resulting 6-amino-2-methyl-2H-indazole is a valuable intermediate for the synthesis of a wide range of derivatives.

The reduction of aromatic nitro compounds can be achieved using various reagents and conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media. unimi.it The choice of reducing agent can be critical to avoid unwanted side reactions and to ensure compatibility with other functional groups in the molecule. For instance, the reduction of 4-nitroindazoles to the corresponding 4-aminoindazoles has been successfully carried out using anhydrous stannous chloride in different alcohols. acs.org

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments |

| H₂/Pd/C | Catalytic | Common and efficient method. |

| SnCl₂/HCl | Acidic | A classic method for nitro group reduction. |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral | Cost-effective and widely used. |

| Na₂S₂O₄ | Neutral | Mild reducing agent. |

| Hydrazine hydrate/Pd/C | Catalytic | Effective for many nitroarenes. |

Reactions of the C3-Chloro Substituent

As mentioned in section 3.1.1, the C3-chloro substituent is a key handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. rsc.orgwuxibiology.comresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a diverse array of 3-substituted indazole derivatives.

The reactivity of the C3-chloro group in nucleophilic aromatic substitution (SNAr) reactions is enhanced by the presence of the electron-withdrawing nitro group at the C6 position. openstax.org This activating effect is most pronounced when the electron-withdrawing group is in the ortho or para position to the leaving group. In this compound, the nitro group is in a position analogous to para, which should facilitate nucleophilic attack at C3. Potential nucleophiles for this transformation include alkoxides, thiolates, and amines.

Stability and Reactivity Considerations of the N2-Methyl Group

The N2-methyl group in this compound is generally considered to be chemically stable under a wide range of reaction conditions. N-alkylation of indazoles is a common synthetic step, and the resulting N-alkyl groups are typically robust. nih.gov

While the N2-methyl group itself is not typically a site for further chemical transformation under standard synthetic conditions, its presence is crucial for directing the regioselectivity of reactions involving the indazole nitrogen atoms, as the N1 position becomes the sole site for such reactions.

Computational and Theoretical Investigations of 3 Chloro 2 Methyl 6 Nitro 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular properties such as electronic structure, molecular geometry, and reactivity, which are often difficult to explore solely through experimental means.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For 3-Chloro-2-methyl-6-nitro-2H-indazole, the geometry is defined by the bond lengths, bond angles, and dihedral angles of the fused heterocyclic ring system and its substituents.

The nitro group at the C6 position is expected to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. The C-Cl bond at the C3 position and the N-CH₃ bond at the N2 position will exhibit standard single bond lengths. DFT calculations on similar heterocyclic systems, often employing the B3LYP functional with a 6-311G** basis set, have been shown to accurately reproduce experimental geometries. ustc.edu.cn

| Parameter | Expected Value | Comment |

|---|---|---|

| N2-N1 Bond Length | ~1.35 Å | Typical for N-N bond in a pyrazole (B372694) ring. |

| C3-Cl Bond Length | ~1.70 Å | Standard C-Cl single bond length. |

| C6-N(nitro) Bond Length | ~1.46 Å | Consistent with C-N bond for an aromatic nitro group. |

| N(nitro)-O Bond Length | ~1.23 Å | Average bond length within the nitro group. |

| Indazole Ring System | Nearly Planar | The fused five- and six-membered rings are almost coplanar. |

| Nitro Group Dihedral Angle | < 5° | The nitro group is slightly twisted relative to the ring plane. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is significantly influenced by its substituents.

Negative Regions : The most negative electrostatic potential is concentrated around the oxygen atoms of the 6-nitro group. This is due to the high electronegativity of oxygen and the electron-withdrawing nature of the nitro moiety, making this area a primary site for interaction with electrophiles or hydrogen bond donors. dtic.mil

Positive Regions : Strong positive potential is expected around the hydrogen atoms of the benzene ring and the methyl group. The region around the indazole ring system itself becomes more positive due to the strong electron-withdrawing effect of the attached nitro group, enhancing its susceptibility to nucleophilic attack. dtic.mil

Neutral Regions : Areas of near-zero potential (green) are typically found over the carbon framework of the bicyclic system.

The MEP analysis thus highlights the molecule's charge distribution, identifying the nitro group's oxygen atoms as the most electron-rich sites and the aromatic ring as an electron-deficient region. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A small energy gap implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the presence of electron-withdrawing groups (chloro and nitro) significantly influences the FMOs.

HOMO and LUMO Energies : Both the HOMO and LUMO energy levels are lowered by the electron-withdrawing substituents. Theoretical studies on similar nitro-heterocyclic compounds confirm this trend. scielo.br

HOMO-LUMO Gap : The energy gap for nitro-substituted indazoles is expected to be relatively small, indicating a chemically reactive molecule. DFT calculations on various indazole derivatives have shown that electron-withdrawing groups generally decrease the HOMO-LUMO gap. researchgate.netresearchgate.net

Orbital Distribution : The HOMO is typically a π-orbital distributed over the indazole ring system. The LUMO is also a π*-antibonding orbital, with significant contributions from the nitro group, indicating that this group acts as the primary electron-accepting center in the molecule.

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Low | Indicates moderate electron-donating ability. |

| LUMO Energy | Very Low | Strong electron-accepting ability, centered on the nitro group. scielo.br |

| HOMO-LUMO Gap (ΔE) | Small | Suggests high chemical reactivity and charge transfer possibilities within the molecule. researchgate.net |

Tautomerism and Isomerism in Nitro-Substituted 2H-Indazoles

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton. For the indazole core, the most significant are the 1H- and 2H-tautomers, which differ in the location of the hydrogen atom on one of the two nitrogen atoms of the pyrazole ring.

The relative stability of indazole tautomers is a subject of extensive computational and experimental study. For the parent, unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov Computational studies using various methods, including DFT, have quantified this energy difference.

Calculations at the MP2/6-31G** level show the 1H-indazole to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Similar results have been obtained in both the gas phase and in aqueous solution. ustc.edu.cnnih.gov This stability is attributed to the benzenoid character of the six-membered ring in the 1H-tautomer, as opposed to the less stable quinonoid character in the 2H-form.

The presence of substituents can modulate this energy difference. Electron-withdrawing groups, such as the nitro group, can influence the electronic distribution and relative stabilities. However, theoretical studies on a wide range of substituted indazoles, including 3-halogeno-indazoles, have generally concluded that the 1H-tautomer remains the more stable form, although the energy gap may change. ustc.edu.cnresearchgate.net In some specific cases with particular substitution patterns, the 2H-tautomer can become more stable, but this is not the general rule. researchgate.netnih.gov For 3-Chloro-6-nitro-indazole, the 1H tautomer would be the thermodynamically preferred form over the 2H tautomer.

| Compound | Method | Energy Difference (ΔE = E2H - E1H) | Reference |

|---|---|---|---|

| Indazole | MP2/6-31G | 15 kJ·mol⁻¹ | nih.gov |

| Indazole | B3LYP/6-311G (Gas Phase) | 14.5 kJ·mol⁻¹ | nih.gov |

| Indazole | B3LYP/6-311G** (Aqueous) | 15.9 kJ·mol⁻¹ | nih.gov |

| 3-Chloro-indazole | B3LYP/6-311G** (Gas Phase) | 12.6 kJ·mol⁻¹ | ustc.edu.cn |

The interconversion between 1H- and 2H-indazole tautomers involves the transfer of a proton from one nitrogen atom to the other. Theoretical studies have been conducted to elucidate the mechanism of this process. A direct intramolecular proton transfer is generally considered to have a high activation energy barrier.

Computational studies on indazole and its 3-halogeno derivatives have proposed a more favorable mechanism involving a three-membered cyclic transition state. ustc.edu.cn In this concerted mechanism, a proton is transferred from the N1 position to the N2 position (or vice versa) through a transition state where the hydrogen atom is partially bonded to both nitrogen atoms simultaneously. The calculation of the transition state geometry and its associated activation energy provides insight into the kinetics of the tautomerization process. The presence of solvents, particularly protic solvents like water, can facilitate this interconversion through proton relay mechanisms, effectively lowering the activation barrier. ustc.edu.cn

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern drug discovery, allowing scientists to visualize and analyze the complex interplay between a potential drug molecule and its biological receptor. These techniques are particularly valuable for studying specific scaffolds like the 3-chloro-6-nitro-indazole core, providing a basis for understanding its potential therapeutic applications. Through methods such as molecular docking, QSAR, and molecular dynamics, researchers can build predictive models that illuminate the structural and energetic factors governing molecular recognition and biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a compound.

While specific docking studies on this compound are not detailed in available research, extensive modeling has been performed on closely related derivatives of the 3-chloro-6-nitro-1H-indazole scaffold to explore their potential as antileishmanial agents. nih.govnih.gov In these studies, the enzyme trypanothione (B104310) reductase (TryR) from Leishmania infantum was selected as the therapeutic target. nih.gov TryR is a crucial enzyme for the parasite's survival, making it an excellent target for inhibitor design. nih.gov

The primary goal of the docking simulations was to predict the binding modes of these indazole derivatives within the active site of TryR. nih.gov The results demonstrated that the compounds could form highly stable complexes with the enzyme, characterized by a network of both hydrophobic and hydrophilic interactions. nih.gov This stable binding is a prerequisite for effective enzyme inhibition, suggesting that the 3-chloro-6-nitro-indazole core is a promising scaffold for developing new antileishmanial drugs. researchgate.net

Table 1: Summary of Molecular Docking Study on 3-Chloro-6-nitro-1H-indazole Derivatives

| Parameter | Description |

|---|---|

| Target Enzyme | Trypanothione Reductase (TryR) from Leishmania infantum nih.gov |

| PDB Code | 2JK6 nih.gov |

| Software | Autodock 4.0 nih.gov |

| Objective | To predict the binding modes of active derivatives as potent antileishmanial agents. nih.gov |

| Key Finding | The compounds form stable complexes within the enzyme's active site through a network of hydrophobic and hydrophilic interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By correlating molecular descriptors (physicochemical properties, electronic properties, or 3D features) with observed activity, QSAR models can predict the potency of new, unsynthesized compounds and highlight the key structural features that influence activity. mdpi.comnih.gov

Specific QSAR models for this compound have not been reported in the literature. However, the principles of QSAR are widely applied to nitroaromatic compounds in toxicology and medicinal chemistry. mdpi.com A typical QSAR study involves calculating a variety of molecular descriptors and using statistical methods, such as multiple linear regression, to build a predictive model. chalcogen.ro The robustness of these models is evaluated through rigorous internal and external validation techniques. nih.gov

For nitroaromatic compounds, descriptors related to hydrophobicity (LogP), electronic properties (such as the energy of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular shape are often crucial in determining biological activity or toxicity. mdpi.comchalcogen.ro While a qualitative discussion on the structure-activity relationship (SAR) of related 3-chloro-6-nitro-1H-indazole derivatives has been undertaken, a formal QSAR analysis providing a predictive mathematical model is not yet available. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Physicochemical | logP (lipophilicity), Molar Refractivity (MR) | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in receptors. mdpi.com |

| Quantum Chemical | HOMO/LUMO energy, Dipole Moment | Describes the electronic character, reactivity, and potential for electrostatic interactions. mdpi.comchalcogen.ro |

| Topological | Molecular Connectivity Index (MCI) | Encodes information about the size, shape, and degree of branching in a molecule. mdpi.com |

| 3D Descriptors | Polar Surface Area (PSA), Molecular Volume | Relates to the molecule's 3D shape and potential for hydrogen bonding, influencing transport and receptor binding. nih.gov |

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are frequently used to assess the stability of a ligand-receptor complex predicted by molecular docking. By simulating the complex in a biologically relevant environment (e.g., in water), researchers can observe its dynamic behavior and confirm the stability of the binding interactions.

In the investigation of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, MD simulations were performed on a ligand-TryR complex to understand its structural and intermolecular stability. nih.govresearchgate.net The simulation revealed that the complex remained in a stable equilibrium throughout the simulation period. nih.govresearchgate.net A key metric for this stability is the structural deviation, which was found to be low, approximately 1–3 Å, indicating that the ligand did not dissociate from the enzyme's active site. nih.gov

To further quantify the binding affinity, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was applied. This technique calculates the binding free energy of the complex, providing a more sophisticated validation of binding affinity than docking scores alone. researchgate.net The results showed a highly favorable net binding energy of -40.02 kcal/mol, confirming the high stability of the complex. researchgate.net This stability was dominated by van der Waals and electrostatic energies, underscoring the strength of the predicted interactions. researchgate.net

Table 3: Summary of Molecular Dynamics Simulation Findings for a TryR-Indazole Complex

| Parameter | Finding | Significance |

|---|---|---|

| Structural Deviation (RMSD) | ~1–3 Å nih.gov | Indicates the complex is structurally stable and the ligand remains securely in the binding pocket. nih.gov |

| MM/GBSA Binding Free Energy | -40.02 kcal/mol researchgate.net | A low binding energy score that quantitatively confirms the high stability and favorable binding of the ligand to the enzyme. researchgate.net |

| Dominant Energy Contributions | Van der Waals, Electrostatic, Non-polar Solvation researchgate.net | Identifies the key physical forces responsible for the stable ligand-receptor interaction. researchgate.net |

Structure Activity Relationship Sar Analysis of Indazole Derivatives with Emphasis on Substituent Effects

Impact of Substitution at the C3 Position on Biological Activities

The C3 position of the indazole ring is a primary site for chemical modification and plays a pivotal role in determining the biological activity of its derivatives. The introduction of diverse functional groups at this position can significantly modulate the molecule's interaction with various biological targets.

Research has shown that the nature of the C3 substituent is crucial for specific inhibitory activities. For instance, a series of 3-substituted 1H-indazoles revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was essential for potent inhibition of the IDO1 enzyme, an important target in cancer immunotherapy. nih.gov Similarly, in the development of glucagon (B607659) receptor antagonists for type 2 diabetes, SAR studies identified that aryl groups at the C3 position were critical for inhibitory activity. nih.gov

The precise regiochemistry and orientation of the substituent at C3 can also be a determining factor for bioactivity. A study on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel found that the 3-carboxamide linkage was indispensable for activity. nih.gov The derivative indazole-3-carboxamide 12d effectively inhibited calcium influx with sub-micromolar efficacy, whereas its reverse amide isomer was completely inactive, highlighting the stringent structural requirement for interaction with the channel. nih.gov This demonstrates that not just the presence of a group, but its specific connection point and spatial arrangement at C3, dictates molecular recognition and biological response.

The versatility of C3 functionalization has been exploited to develop inhibitors for various other targets, including kinases. The drug Axitinib, a potent tyrosine kinase inhibitor, features a substituted vinyl group at the C3 position, which is a key element for its activity. chim.it The development of such compounds often involves preparing 3-iodoindazoles as key intermediates, which allows for the introduction of diverse functionalities through cross-coupling reactions. chim.it

| Target Protein | Key C3-Substituent | Resulting Biological Activity | Reference |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Substituted carbohydrazide | Potent enzymatic inhibition (IC50 = 720 nM) | nih.gov |

| Glucagon Receptor | Aryl groups | Antagonistic activity for diabetes treatment | nih.gov |

| CRAC Channel | 3-Carboxamide | Inhibition of calcium influx (sub-μM IC50) | nih.gov |

| Tyrosine Kinases (e.g., VEGFR) | Substituted vinyl group | Potent kinase inhibition (Axitinib) | chim.it |

Role of N-Substitution (N1 vs. N2) in Modulating Molecular Interactions and Bioactivity

The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted, typically via alkylation or arylation. The resulting N1 and N2 isomers can exhibit distinct physicochemical properties and pharmacological profiles due to differences in their three-dimensional structure and electronic distribution. nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govnih.gov However, the regioselectivity of N-substitution reactions can be influenced by reaction conditions, leading to either the thermodynamically controlled N1 product or the kinetically favored N2 product. nih.gov

The position of the substituent profoundly affects how the molecule fits into a biological target's binding pocket. For example, Pazopanib, an FDA-approved tyrosine kinase inhibitor, is an N2-substituted indazole. nih.gov The specific orientation of the N2-substituent allows for optimal interactions within the kinase domain. In contrast, other bioactive indazoles, such as the anti-inflammatory agent Benzydamine, are N1-substituted derivatives. nih.gov

Quantum mechanical analyses have provided insight into the high selectivity for N2 alkylation under certain conditions. While the 1H-indazole is the more stable starting material, the reaction energy barrier for N1 alkylation can be significantly higher than that for N2 alkylation. wuxibiology.com This difference in transition state energies can lead to a product ratio heavily favoring the N2 isomer. wuxibiology.com This inherent selectivity is crucial in drug design, as the synthesis of a single, desired regioisomer is often necessary for consistent biological activity and avoids the complications of separating isomeric mixtures. The ability to selectively synthesize either N1 or N2-substituted indazoles provides medicinal chemists with a powerful tool to fine-tune the spatial orientation of key interacting moieties and optimize drug-receptor interactions. nih.gov

| Compound | N-Substitution Position | Primary Biological Activity | Reference |

| Pazopanib | N2 | Tyrosine kinase inhibitor | nih.gov |

| Benzydamine | N1 | Anti-inflammatory | nih.gov |

| Granisetron | N1 | 5-HT3 receptor antagonist (anti-emetic) | nih.gov |

Influence of the Nitro Group at the C6 Position on Pharmacological Profiles

The introduction of a nitro (NO₂) group, a strong electron-withdrawing substituent, onto the benzene (B151609) portion of the indazole scaffold can significantly alter the molecule's electronic properties, polarity, and potential for hydrogen bonding. When placed at the C6 position, the nitro group can have a pronounced effect on the pharmacological profile of the derivative.

In the field of oncology, new substituted benzo[g]indazoles featuring a 6-nitro group have demonstrated notable antiproliferative activity against cancer cell lines. mdpi.com Several of these nitro-based indazoles exhibited IC₅₀ values in the low micromolar range against the NCI-H460 lung carcinoma cell line. mdpi.com Furthermore, some of these 6-nitro compounds were also found to possess antibacterial activity. mdpi.com The presence of the nitro group is often associated with specific mechanisms of action, including bioreduction to reactive nitrogen species under hypoxic conditions, a characteristic often exploited in the design of anticancer and antimicrobial agents. The drug Axitinib is also synthesized from a 6-nitroindazole (B21905) precursor, underscoring the importance of this substitution pattern in medicinal chemistry. chim.it

Synergistic Effects of Multiple Substituents on Indazole Bioactivity

While individual substituents have a defined impact, the biological activity of indazole derivatives is often determined by the synergistic or antagonistic interplay between multiple functional groups on the scaffold. The combination of substituents at different positions can fine-tune the molecule's properties to achieve higher potency, selectivity, or improved pharmacokinetic characteristics.

Studies have shown that dual substitution can be critical for efficacy. For example, in a series of glucagon receptor antagonists, aryl groups at both the C3 and C6 positions of the indazole core were found to be crucial for potent inhibitory activity. nih.gov This suggests a cooperative effect where the C3-substituent engages in key binding interactions, while the C6-substituent occupies another pocket or provides favorable electronic and steric properties.

In another example, a series of 3,5-disubstituted indazole derivatives were evaluated for their antitumor activity. mdpi.com The SAR analysis revealed that while the group at C3 was important, the nature of the substituent on the benzene ring at the C5 position also had a significant effect on the anti-proliferative activity against the Hep-G2 cancer cell line. mdpi.com Specifically, a compound with a 3,5-difluoro substituted phenyl ring at C5 showed the highest activity, indicating a positive synergistic effect between the C3-amine moiety and the specific electronic and steric features of the C5-aryl group. mdpi.com

The development of potent anti-cancer agents often involves optimizing multiple positions simultaneously. In one study, researchers designed compounds by introducing a hydrophobic group at C3 and a hydrophilic group at C6. rsc.org One of the resulting compounds, 2f , which combined a (E)-3,5-dimethoxystyryl group at C3 with a 1-(4-methylpiperazin-1-yl)pyridin-3-yl moiety at C6, showed potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM). rsc.org This highlights how combining substituents with different physicochemical properties (hydrophobicity, hydrophilicity, hydrogen bonding capacity) at key positions can lead to compounds with superior and multifaceted biological profiles.

General SAR Trends for Indazole Scaffolds in Medicinal Chemistry

The extensive research into indazole derivatives has led to the establishment of several general SAR trends that guide modern drug discovery efforts. The indazole nucleus is widely recognized as a versatile and privileged scaffold, capable of mimicking the interactions of other important heterocycles like indoles and benzimidazoles, while offering distinct electronic and vectoral properties. nih.govnih.gov

The electronic nature of the substituents is another critical factor. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can significantly influence the pKa of the indazole nitrogens and the electron density of the aromatic system, thereby affecting binding affinity and reactivity. nih.gov

Modulation of Protein Kinase Activity

The indazole core is a privileged structure for the design of protein kinase inhibitors, with several indazole-based drugs, such as axitinib and pazopanib, approved for cancer therapy. These compounds typically function by competing with ATP for binding at the enzyme's active site. nih.gov

Specific Kinase Inhibition Mechanisms (e.g., MAPK1, TTK, VEGFR-2, Aurora Kinase A, CDK1)

Indazole derivatives have demonstrated inhibitory activity against a wide range of protein kinases critical to cell signaling and proliferation.

MAPK1 (ERK2): A series of indazole amide compounds have been identified as potent inhibitors of extracellular signal-regulated kinase (ERK), also known as MAPK1. nih.gov In silico molecular docking of related indazole–sulfonamide derivatives against MAPK1 revealed strong binding affinities, with one amino-indazole compound showing a binding energy of -8.34 Kcal/mol. This interaction suggests that these compounds could serve as effective anti-cancer agents by targeting the MAPK signaling pathway. mdpi.com

TTK: Threonine tyrosine kinase (TTK) is a dual-specificity kinase that is frequently upregulated in various cancers. nih.gov A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives were developed as potent TTK inhibitors. Notably, compound CFI-401870 was identified as a single-digit nanomolar TTK inhibitor with good oral bioavailability, demonstrating the potential of the indazole scaffold for targeting this kinase. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a critical target in cancer therapy. Numerous indazole derivatives have been designed as VEGFR-2 inhibitors. nih.gov One study reported a potent compound with an IC50 value of 1.24 nM against VEGFR-2, which also demonstrated significant anti-angiogenic properties in human umbilical vein endothelial cells (HUVEC) and a zebrafish model.

Aurora Kinase A: Overexpressed in many solid tumors, Aurora Kinase A is a vital regulator of mitosis. nih.gov Arylsulphonyl indazole derivatives have been studied as inhibitors of Aurora Kinase A. Molecular docking analyses showed that these compounds occupy the ATP binding site, with the indazole core forming crucial hydrogen bonds with hinge residues Glu211 and Ala213. nih.gov

CDK1: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. While specific inhibition of CDK1 by indazoles is an area of ongoing research, related compounds have shown significant activity. For instance, indirubin-3'-monoxime, a bisindole, induces a dose-dependent inhibition of CDK1 activity in human tumor cells. nih.gov Furthermore, tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes, suggesting the broader applicability of the indazole scaffold in targeting CDKs. researchgate.net Potent inhibitors against CDK1 and CDK2 have also been developed by incorporating an isothiazolidine-1,1-dioxide at the 5-position of an indazole ring. acs.org

| Compound Class | Target Kinase | Potency (IC50) | Reference |

| Indazole Amides | MAPK1 (ERK1/2) | Potent Inhibition | nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Nanomolar range | nih.gov |

| Substituted Indazoles | VEGFR-2 | 1.24 nM | |

| Arylsulphonyl Indazoles | Aurora Kinase A | Potent Inhibition | nih.gov |

| 5-Substituted Indazoles | CDK1/CDK2 | Potent Inhibition | acs.org |

Characterization of Ligand-Kinase Binding Modes and Active Site Interactions

The efficacy of indazole-based kinase inhibitors stems from their specific interactions within the ATP-binding pocket of the target kinase. The indazole ring typically serves as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region—a conserved segment that connects the N- and C-lobes of the catalytic domain. nih.gov

Docking studies of various indazole derivatives have consistently shown this pattern. For example, the binding of arylsulphonyl indazoles to Aurora Kinase A is stabilized by hydrogen bonds between the indazole and the hinge residues Ala213 and Glu211. nih.gov Similarly, indazole-based inhibitors of FGFR1 show hydrogen bonding between the indazole N-H group and hinge residue Ala564.

These inhibitors are often classified as Type I or Type II. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP. Type II inhibitors bind to the inactive "DFG-out" conformation, occupying the ATP site and an adjacent hydrophobic pocket created by the displacement of the DFG (Asp-Phe-Gly) motif. This can offer greater selectivity. Many indazole-based compounds have been designed to target this inactive conformation.

Inhibition of Key Enzymatic Pathways

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immunosuppression. The indazole scaffold has emerged as a promising template for the development of IDO1 inhibitors. acs.org

The mechanism of inhibition involves direct interaction with the enzyme's active site. Molecular docking studies of N′-hydroxyindazolecarboximidamides and other indazole derivatives show that the indazole moiety can act as a surrogate for other heme-binding groups. nih.gov These compounds bind within the active site, where a nitrogen atom of the indazole ring can coordinate with the heme iron. The rest of the molecule extends into hydrophobic pockets (Pocket A and Pocket B) within the active site, forming interactions with key residues such as Phe226 and Arg231, which is essential for potent inhibition. researchgate.netnih.govresearchgate.net

Cholinesterase (AChE/BChE) and BACE1 Inhibition Mechanisms

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are key therapeutic strategies. A study on 5-substituted indazole derivatives found that these compounds can act as multitarget inhibitors, simultaneously targeting both cholinesterases and BACE1.

Molecular docking simulations of a potent and selective indazole-based BChE inhibitor revealed that its binding was mediated through both hydrophobic and polar interactions within the enzyme's active site. monash.edu For AChE, docking studies of thiazoloindazole derivatives showed that high binding affinities were achieved through potential hydrogen bond interactions with residue Tyr337 in the catalytic active site (CAS) of the enzyme. nih.gov

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

| 5-Substituted Indazoles | AChE | Significant Activity | |

| 5-Substituted Indazoles | BChE | Significant Activity | |

| 5-Substituted Indazoles | BACE1 | Significant Activity |

Nitric Oxide Synthase (NOS) Inhibition: Insights from Nitroindazole Analogs (e.g., 7-Nitroindazole)

While data for 3-Chloro-2-methyl-6-nitro-2H-indazole is unavailable, its structural analog, 7-nitroindazole (B13768) (7-NI), is a well-characterized inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). Nitric oxide (NO) is a signaling molecule produced by three NOS isoforms. Overproduction of NO by nNOS is implicated in neurotoxicity.

The mechanism of inhibition by nitroindazoles is complex. 7-NI acts as an inhibitor of nNOS by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763). nih.gov Crystallographic studies of the endothelial NOS (eNOS) catalytic domain complexed with a related analog, 3-bromo-7-nitroindazole, revealed a novel inactivation mechanism. The binding of the nitroindazole inhibitor to the substrate site forces a key glutamate (B1630785) residue to adopt an altered conformation. This change perturbs a heme propionate (B1217596) group, which in turn disrupts the essential interaction between heme and the tetrahydrobiopterin cofactor, thereby inactivating the enzyme. mdpi.com This provides a powerful example of how the nitroindazole scaffold can induce conformational changes to achieve potent and specific enzyme inhibition.

Receptor Agonism and Antagonism Mechanisms

The indazole scaffold, a key structural component of this compound, is a versatile pharmacophore that has been extensively studied for its interactions with various biological receptors. Research into related indazole compounds has revealed potent and selective activities, including receptor antagonism and agonism, which are critical for therapeutic interventions in metabolic diseases and oncology.

The indazole nucleus is a foundational structure for a novel class of potent glucagon receptor (GCGR) antagonists. nih.gov The mechanism of these antagonists is centered on the inhibition of glucagon-induced hepatic glucose output, which is a key therapeutic strategy for managing glycemic control in type 2 diabetes. researchgate.netnih.gov By blocking the glucagon receptor, these compounds prevent the downstream signaling cascade that leads to glycogenolysis and gluconeogenesis in the liver.

Through scaffold hopping and subsequent optimization, researchers have developed series of indazole-based derivatives that exhibit high antagonistic potency. nih.govresearchgate.net For instance, the development of indazole-based β-alanine derivatives has led to compounds with excellent pharmacokinetic profiles in preclinical studies. nih.gov Structure-activity relationship (SAR) studies on the indazole core, particularly at the C3 and C6 positions, have been instrumental in identifying molecules that can effectively blunt glucagon-induced glucose excursion in animal models. researchgate.net One such antagonist demonstrated the ability to lower blood glucose levels in ob/ob mice following oral administration. researchgate.net

Indazole derivatives have been identified as potent and selective agonists for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). acs.orgnih.gov GPR120 is highly expressed in the gastrointestinal tract and plays a significant role in metabolic regulation. nih.gov The agonistic activity of indazole compounds at this receptor stimulates the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govmdpi.com GLP-1, in turn, enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, contributing to improved blood glucose homeostasis. mdpi.com

Specifically, a series of indazole-6-phenylcyclopropylcarboxylic acids has been developed and optimized for GPR120 potency. acs.orgnih.gov A key discovery in this series was a specific structural motif—an (S,S)-cyclopropylcarboxylic acid—that conferred selectivity for GPR120 over the related G-protein coupled receptor 40 (GPR40). acs.orgnih.gov Although GPR40 and GPR120 share some functional similarities and can be activated by similar ligands, selective agonism is often desired to fine-tune therapeutic effects. nih.govacs.org In vivo studies using GPR120 null and wild-type mice have confirmed that the glucose-lowering effects of these indazole agonists are mediated through a GPR120-dependent mechanism. acs.orgnih.gov

The indazole scaffold has emerged as a critical component in the design of novel, orally bioavailable Selective Estrogen Receptor Degraders (SERDs). acs.orgnih.gov SERDs represent a vital therapeutic class for estrogen receptor-positive (ER+) breast cancer. Their mechanism involves not only antagonizing the ERα but also inducing its degradation via the cellular ubiquitin-proteasome pathway. nih.gov

Researchers have successfully incorporated the indazole moiety into complex molecules, such as tricyclic indazoles, to create a new class of SERD antagonists. acs.org In one instance, an indazole group was used to replace a phenol group on a tetrahydroisoquinoline scaffold, a modification that successfully mitigated the formation of a reactive metabolite signal in in vitro assays while preserving the desired pharmacological profile. acs.orgnih.gov Further optimization of these indazole-containing compounds has led to molecules with enhanced chemical stability and low turnover in human hepatocytes. acs.org

A notable example, GDC-0810, is an indazole derivative that demonstrates a high binding affinity for ERα (IC50 = 6.1 nM) and functions as a full transcriptional antagonist. nih.gov It potently induces the degradation of the ERα protein (EC50 = 0.7 nM) and effectively inhibits the proliferation of MCF-7 breast cancer cells. nih.gov

Antiprotozoal and Antimicrobial Mechanisms of Action

Compounds featuring the 3-chloro-6-nitro-indazole core and related structures have demonstrated significant inhibitory activity against various pathogens, including protozoa and bacteria. The mechanisms underlying these effects often involve the targeting of essential parasite- or microbe-specific enzymatic pathways.

Derivatives of 3-chloro-6-nitro-1H-indazole have been identified as promising antileishmanial agents. nih.govbg.ac.rs The proposed mechanism of action for these compounds is the inhibition of trypanothione (B104310) reductase (TryR), an essential enzyme in the trypanothione-based antioxidant system of Leishmania parasites. nih.govnih.gov This system is crucial for protecting the parasite from oxidative stress, and its inhibition leads to parasite death.

Molecular docking and dynamics simulations have supported this hypothesis, demonstrating that 3-chloro-6-nitro-1H-indazole derivatives can bind with high stability within the active site of Leishmania TryR. nih.gov This binding is stabilized by a network of hydrophobic and hydrophilic interactions. nih.gov In vitro testing of these compounds against various Leishmania species has shown that their inhibitory potency is species-dependent, with several derivatives exhibiting strong to moderate activity against Leishmania infantum. nih.gov

Table 1: In Vitro Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

| Compound Derivative | Activity against L. infantum (IC50, µM) | Activity against L. tropica (IC50, µM) | Activity against L. major (IC50, µM) |

|---|---|---|---|

| Derivative 4 | 14.23 ± 0.98 | > 50 | > 50 |

| Derivative 5 | 12.14 ± 0.54 | > 50 | > 50 |

| Derivative 7 | 23.18 ± 1.12 | > 50 | > 50 |

| Derivative 11 | 15.74 ± 0.87 | 45.12 ± 2.13 | > 50 |

| Derivative 13 | 10.26 ± 0.49 | 39.87 ± 1.98 | 48.13 ± 2.43 |

Data sourced from in vitro MTT assays as reported in scientific literature. nih.gov

The nitroindazole framework is associated with broad-spectrum antimicrobial activity. acgpubs.orgarcjournals.orgresearchgate.net The presence of the nitro group is a key feature in many compounds with antibacterial and antifungal properties. semanticscholar.org Research on various 5-nitro-1H-indazole derivatives, such as those modified with sulfonamide and carbamate groups, has demonstrated significant efficacy against a range of pathogenic microbes. acgpubs.org

These compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus, Lactobacillus bacillus) and Gram-negative (e.g., Escherichia coli, Pseudomonas fluorescens) bacteria, as well as fungal strains like Aspergillus niger and Penicillium chrysogenum. acgpubs.org The results indicate that specific substitutions on the nitroindazole core can yield compounds with potent and sometimes selective antimicrobial activity. acgpubs.orgresearchgate.net For example, certain synthesized thiazolidine derivatives linked to a 6-nitroindazole core have also been screened for their antibacterial and antifungal activities. arcjournals.orgacademicdirect.org

Table 2: Antimicrobial Activity of Selected 5-Nitro-1H-indazole Derivatives

| Compound Derivative | Test Organism | Activity Level |

|---|---|---|

| Sulfonamide Derivative 9a | L. bacillus, S. aureus | High Antibacterial Activity |

| Sulfonamide Derivative 9f | E. coli, P. fluorescens | Good Antibacterial Activity |

| Carbamate Derivative 9j | E. coli, P. fluorescens | Good Antibacterial Activity |

| Sulfonamide Derivative 9d | A. niger, P. chrysogenum | Good Antifungal Activity |

| Carbamate Derivative 9e | A. niger | Significant Antifungal Activity |

| Carbamate Derivative 9h | P. chrysogenum | Significant Antifungal Activity |

Activity levels are based on zones of inhibition compared to standard drugs as reported in the literature. acgpubs.org

Advanced Analytical and Spectroscopic Characterization in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Chloro-2-methyl-6-nitro-2H-indazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H, ¹³C, and ¹⁵N NMR for Detailed Structural Elucidation

One-dimensional NMR experiments are fundamental for the initial structural verification of the target molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring and the three protons of the N-methyl group. The electron-withdrawing effects of the nitro and chloro groups, along with the influence of the heterocyclic ring, would cause the aromatic protons to appear in the downfield region (typically δ 7.5-8.5 ppm). The N-methyl group would present as a singlet in the upfield region (around δ 4.0-4.5 ppm). The specific chemical shifts and coupling constants (J-values) between adjacent protons would confirm the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The molecule possesses eight carbon atoms, and due to molecular asymmetry, eight distinct signals are expected. The chemical shifts provide insight into the electronic environment of each carbon. Carbons attached to electronegative atoms (Cl, N) and those in the aromatic system will have characteristic chemical shifts. For instance, the carbon atom C3, bonded to chlorine, and the carbons of the pyrazole (B372694) moiety would have shifts significantly different from those in the parent 2H-indazole. The presence of the nitro group at the C6 position would also influence the chemical shifts of the surrounding carbons. nih.govnih.gov

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms in the indazole ring and the nitro group. The chemical shifts of N1 and N2 are particularly diagnostic for distinguishing between 1H- and 2H-indazole isomers. imist.ma In 2-substituted indazoles, the nitrogen chemical shifts are markedly different from their 1-substituted counterparts, offering a definitive method for isomer identification. acs.org

2D NMR Techniques (e.g., NOESY) for Regioisomeric Differentiation

While 1D NMR suggests the structure, two-dimensional (2D) NMR techniques are crucial for confirming atomic connectivity and distinguishing between regioisomers, such as the 1-methyl and 2-methyl isomers.

A key 2D NMR experiment for this purpose is the Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects spatial proximity between protons. In the case of this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the N-methyl group and the H7 proton of the indazole ring. This spatial correlation would unambiguously confirm the substitution at the N2 position, as a 1-methyl isomer would not exhibit this specific interaction. Other 2D techniques like COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling network in the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the connectivity between protons and their directly attached or long-range coupled carbons, respectively.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₆ClN₃O₂), mass spectrometry provides definitive confirmation of its identity.

Mass Spectrometry (MS): Standard MS techniques, such as electrospray ionization (ESI), would show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The theoretical exact mass of the protonated molecule [C₈H₆ClN₃O₂ + H]⁺ can be calculated and compared to the experimental value. For example, in the characterization of similar 7-nitro-2H-indazoles, HRMS (ESI-TOF) was used to confirm the calculated mass to within a few parts per million (ppm), validating the proposed molecular formula. rsc.org

| Property | Value |

| Molecular Formula | C₈H₆ClN₃O₂ |

| Monoisotopic Mass | 211.01485 Da |

| Theoretical [M+H]⁺ | 212.02268 Da |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

N-O Stretching: The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. rsc.org

Aromatic C-H Stretching: Absorption bands for the C-H bonds of the benzene ring would be observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks corresponding to the carbon-carbon double bond stretching within the aromatic and heterocyclic rings would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations for the C-N bonds would be found in the 1300-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond would show a characteristic absorption in the fingerprint region, typically between 700-800 cm⁻¹.

The gas-phase IR spectrum of the related compound 2-Methyl-5-nitro-2H-indazole shows strong characteristic bands for the nitro group, providing a reference for the expected vibrational modes. nist.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not publicly available, the structure of the closely related analogue, 3-Chloro-2-ethyl-6-nitro-2H-indazole , has been determined. researchgate.net The data from this analogue provide excellent insight into the expected solid-state conformation and packing of the target molecule.

In the ethyl analogue, the indazole moiety is nearly planar. The crystal packing is stabilized by various intermolecular forces, including C-H···π(ring) interactions. researchgate.net Similar interactions, along with potential π–π stacking between the electron-deficient indazole rings, would be expected to govern the crystal packing of the methyl derivative. iucr.orgnih.govnih.gov The orientation of the nitro group relative to the indazole ring system is also a key structural feature determined by this method. nih.gov

Below is a table summarizing the crystallographic data for the analogue, 3-Chloro-2-ethyl-6-nitro-2H-indazole. researchgate.net

| Parameter | 3-Chloro-2-ethyl-6-nitro-2H-indazole |

| Molecular Formula | C₉H₈ClN₃O₂ |

| Molecular Weight | 225.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2363 (7) |

| b (Å) | 7.4063 (5) |

| c (Å) | 12.1247 (8) |

| β (°) | 111.051 (1) |

| Volume (ų) | 941.67 (11) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.592 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reaction progress. A small amount of the reaction mixture is spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether). rsc.org The separation of spots, visualized under UV light, indicates the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of the final compound. A reverse-phase (RP) HPLC method is typically suitable for indazole derivatives. sielc.comsielc.com The compound is passed through a column (e.g., C18) with a nonpolar stationary phase, and eluted with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Future Directions and Research Perspectives for 3 Chloro 2 Methyl 6 Nitro 2h Indazole Derivatives

Development of Novel Synthetic Strategies for Architecturally Complex Indazole Derivatives

The future synthesis of derivatives from 3-Chloro-2-methyl-6-nitro-2H-indazole will likely move beyond traditional methods to embrace more efficient and versatile strategies. The goal is to create structurally diverse and complex molecules that can explore a wider chemical space. Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings will be instrumental in modifying the indazole core. These reactions allow for the precise introduction of various substituents at the chloro-position (C3) and potentially at other positions on the benzene (B151609) ring, enabling the creation of large libraries of analogs.

C-H Bond Functionalization: A significant advancement in organic synthesis, C-H activation/functionalization offers a more atom-economical approach to modify the indazole scaffold. researchgate.net This strategy allows for direct derivatization without the need for pre-functionalized starting materials, streamlining the synthetic process and reducing waste. researchgate.net For instance, Cp*Co(III)-promoted C-H bond functionalization has been used for the synthesis of N-aryl-2H-indazoles, a technique that could be adapted for this compound. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. scilit.com Developing novel MCRs involving an indazole core could rapidly generate architecturally complex derivatives, accelerating the drug discovery process.

Photoredox and Electrocatalysis: These modern synthetic methods offer green and efficient alternatives to traditional chemical reagents for constructing and modifying heterocyclic systems like indazole. researchgate.net They provide unique reaction pathways for creating novel chemical architectures.

These advanced synthetic methods will be crucial for building libraries of diverse indazole derivatives, which are essential for comprehensive structure-activity relationship (SAR) studies. researchgate.net

Application of Advanced Computational Approaches for Predictive Biological Activity Modeling

In silico methods are indispensable in modern drug discovery for predicting the biological activity of novel compounds, thereby saving time and resources. mdpi.com For derivatives of this compound, computational approaches will guide the design of molecules with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for correlating the chemical structure of compounds with their biological activity. longdom.org By developing robust 2D and 3D-QSAR models for a series of indazole derivatives, researchers can predict the activity of unsynthesized analogs and identify key structural features that influence potency. longdom.orgelsevierpure.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For indazole derivatives, docking studies can elucidate binding modes within the active sites of target enzymes, such as kinases or trypanothione (B104310) reductase. nih.govnih.gov This information is vital for understanding the mechanism of action and for designing derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govresearchgate.net These simulations can assess the stability of the binding interactions predicted by molecular docking and help refine the design of more effective inhibitors. researchgate.net

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.netmdpi.com Early in silico ADMET profiling helps to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures in drug development. researchgate.net

The table below summarizes key computational approaches and their applications in the study of indazole derivatives.

| Computational Method | Application in Indazole Research | Key Insights Provided |

| QSAR | Predict biological activity based on chemical structure. longdom.org | Identifies key structural features for potency. longdom.org |

| Molecular Docking | Predict binding mode and affinity to a biological target. nih.gov | Elucidates ligand-receptor interactions. semanticscholar.org |

| MD Simulations | Assess the stability of ligand-protein complexes over time. researchgate.net | Confirms binding stability and dynamic behavior. nih.gov |

| ADMET Profiling | Predict pharmacokinetic and toxicity properties. researchgate.net | Filters candidates with drug-like properties. mdpi.com |

Exploration of New Biological Targets and Novel Mechanisms of Action for Indazole Scaffolds

While indazole derivatives are well-known as kinase inhibitors, the versatility of the scaffold suggests it could interact with a broader range of biological targets. nih.gov Future research should aim to identify novel targets and mechanisms of action for derivatives of this compound.

Target Deconvolution: For derivatives that show promising activity in cell-based assays, identifying their direct molecular target is crucial. Techniques such as chemical proteomics and thermal proteome profiling can be employed to uncover novel protein-binding partners for indazole compounds.

Expanding Therapeutic Areas: Research into 3-chloro-6-nitro-1H-indazole derivatives has already shown promise in antileishmanial activity by targeting trypanothione reductase. nih.gov This suggests that derivatives of this compound could be explored for other infectious diseases, including bacterial, fungal, or other parasitic infections. researchgate.net

Epigenetic Targets: Histone deacetylases (HDACs) are emerging as important targets in cancer therapy. nih.gov The design and synthesis of indazole-based HDAC6 inhibitors have been reported, indicating that the indazole scaffold can be adapted to target epigenetic enzymes. nih.govresearchgate.net

Modulation of Allosteric Sites: Instead of targeting the highly conserved active sites of enzymes (e.g., the ATP-binding pocket of kinases), designing molecules that bind to allosteric sites can offer higher selectivity and novel mechanisms of action. This represents a promising avenue for developing next-generation indazole-based therapeutics.

Design and Synthesis of Derivatized Analogs for Enhanced Biological Potency and Selectivity (in vitro/in silico)

A central focus of future research will be the iterative process of designing, synthesizing, and testing new analogs of this compound to optimize their therapeutic properties. This process relies on a synergistic combination of in silico design and in vitro evaluation.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indazole core is essential to build a comprehensive SAR. For example, replacing the chloro group at the C3 position with different functionalities or modifying the substituents on the benzene ring can significantly impact biological activity. longdom.org SAR studies have shown that nitro and ethoxy substitutions can enhance anticancer potency in some indazole series. longdom.org

Bioisosteric Replacement: The chloro and nitro groups on the this compound scaffold can be replaced with other bioisosteres to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This strategy can lead to improved potency, selectivity, or reduced toxicity.

In Vitro Evaluation: Newly synthesized derivatives must be evaluated in a battery of in vitro assays. This includes enzymatic assays to determine inhibitory potency (e.g., IC50 values) against specific targets and cell-based assays to assess antiproliferative activity (e.g., GI50 values) against various cancer cell lines. nih.govrsc.org

Selectivity Profiling: To minimize off-target effects, it is crucial to assess the selectivity of potent compounds. For kinase inhibitors, this involves screening against a broad panel of kinases. nih.gov For other targets, similar selectivity panels should be employed to ensure the compound preferentially interacts with the desired target.

The combination of rational, computer-aided design and empirical laboratory testing will be the engine driving the development of clinically viable drug candidates derived from the this compound scaffold. nih.gov

Q & A

Q. What are the key synthetic routes for 3-Chloro-2-methyl-6-nitro-2H-indazole, and how can purity be optimized?

Synthesis typically involves sequential nitration and chlorination of the indazole scaffold. For example, nitration at the 6-position can be achieved using a nitric acid/sulfuric acid mixture, followed by chlorination at the 3-position using POCl₃ or SOCl₂. Purity optimization requires post-synthetic purification via column chromatography (silica gel, elution with ethyl acetate/hexane) or recrystallization from ethanol. Analytical HPLC with a C18 column (acetonitrile/water gradient) and NMR (¹H/¹³C) are critical for verifying purity (>95%) and structural integrity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at δ ~2.5 ppm, aromatic protons) and confirms substitution patterns .

- IR Spectroscopy : Identifies nitro (asymmetric stretch ~1520 cm⁻¹) and C-Cl (~700 cm⁻¹) functional groups.

- X-ray Crystallography : Resolves absolute configuration and molecular packing. Monoclinic systems (e.g., P2₁/c) are common for indazoles; SHELXL refinement (using Olex2 or similar software) ensures accurate bond lengths and angles .

Q. How do structural modifications at the 2-methyl or 6-nitro positions influence biological activity?

The 2-methyl group enhances metabolic stability by steric hindrance, while the 6-nitro moiety can act as a hydrogen-bond acceptor or participate in redox reactions. Structure-activity relationship (SAR) studies require iterative synthesis of analogs (e.g., replacing nitro with amino or cyano groups) followed by bioassays (e.g., enzyme inhibition, cell viability). Comparative IC₅₀ values and molecular docking (using AutoDock Vina) help identify critical interactions .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation time) or compound solubility. To address this:

Q. What strategies optimize reaction yields during scale-up synthesis?

Q. How is the crystal structure determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is performed on crystals grown via slow evaporation (e.g., from DCM/hexane). Space group assignment (P2₁/c) and refinement with SHELXL reveal intramolecular distances (e.g., C-Cl bond ~1.74 Å) and π-π stacking interactions (3.5–4.0 Å), which correlate with stability and solubility .

Q. Can computational models predict interactions with biological targets (e.g., kinases)?

Molecular dynamics (MD) simulations (AMBER or GROMACS) and free-energy perturbation (FEP) calculations predict binding affinities. For example, docking into the ATP-binding pocket of PKA shows hydrogen bonding between the nitro group and Lys72. Validate predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.